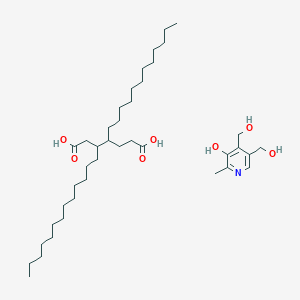

Pyridoxine3,4-dipalmitate

Description

Contextualization within the Landscape of Pyridoxine (B80251) Derivatives

Pyridoxine belongs to the vitamin B6 family, a group of six chemically related compounds (vitamers) that are vital for numerous biological functions. smolecule.comnih.gov This family includes pyridoxine, pyridoxal (B1214274), pyridoxamine (B1203002), and their respective 5'-phosphate esters. nih.gov The active coenzyme forms, pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP), are involved in over 100 enzyme reactions, primarily related to protein, carbohydrate, and lipid metabolism. nih.govnih.gov

In scientific research, various derivatives of pyridoxine have been synthesized to alter its properties for specific applications. researchgate.net These modifications aim to create molecules with potentially new or enhanced biological activities. researchgate.net Pyridoxine-3,4-dipalmitate is a notable example of a lipophilic (fat-soluble) derivative, distinguishing it from the naturally hydrophilic (water-soluble) forms of vitamin B6. smolecule.comnih.gov This places it in a category of research compounds designed to interact differently with biological systems, particularly with lipid-based structures like cell membranes. smolecule.comnih.gov

Table 1: Comparison of Pyridoxine and its Derivatives

| Compound Name | Key Structural Feature | Solubility | Primary Role/Form |

|---|---|---|---|

| Pyridoxine | Base form of Vitamin B6 with three hydroxyl groups. unomaha.edu | Water-soluble. cosmacon.de | Dietary form, precursor to active coenzymes. nih.gov |

| Pyridoxal 5'-phosphate (PLP) | Phosphorylated aldehyde form. nih.gov | Water-soluble | Active coenzyme form. nih.govnih.gov |

| Pyridoxamine | Amine form. smolecule.com | Water-soluble | Vitamer involved in transamination. smolecule.com |

| Pyridoxine-3,4-dipalmitate | Two palmitic acid (fatty acid) chains esterified to the pyridoxine backbone. smolecule.com | Lipid-soluble. ontosight.ai | Research compound with enhanced lipophilicity. smolecule.com |

Rationale for Esterification of Pyridoxine for Research Applications

The primary motivation for the esterification of pyridoxine with fatty acids like palmitic acid is to significantly increase its lipophilicity. ontosight.ainih.gov Standard pyridoxine is water-soluble, which can limit its ability to pass through the lipid bilayers of cell membranes. cosmacon.denih.gov By attaching fatty acid chains, researchers create a molecule that is more soluble in fats and lipids. ontosight.ai

This enhanced lipophilicity is investigated for several potential advantages in research settings:

Improved Membrane Permeability : The fat-soluble nature may allow for more efficient delivery and transport across cell membranes in experimental models. smolecule.com This is a key area of investigation for its use in topical applications where absorption through the skin is studied. smolecule.comthegoodscentscompany.com

Sustained Release : Research suggests that lipophilic derivatives like Pyridoxine-3,4-dipalmitate could act as a depot form, potentially allowing for a more sustained release of vitamin B6 within cell cultures over time. smolecule.com

Formulation in Lipidic Systems : Its oil-soluble character makes it a suitable candidate for inclusion and stabilization in lipophilic formulations, such as creams, ointments, or lipid-based nanoparticles, which are used in various research applications. ontosight.ai

Overview of Key Research Paradigms Investigating Pyridoxine-3,4-dipalmitate

Research involving Pyridoxine-3,4-dipalmitate is primarily centered on its physicochemical properties and its behavior in biological systems, leveraging its enhanced lipophilicity.

Key research areas include:

Drug Delivery and Formulation Science : A significant focus of research is the potential use of Pyridoxine-3,4-dipalmitate as a component in novel drug delivery systems. smolecule.com Its ability to be incorporated into lipid nanoparticles or nanoemulsions is being explored to improve the stability and delivery of active compounds in experimental settings.

Dermatological and Cosmetic Science : Due to its fat-soluble nature, this compound is studied for its effects on the skin. thegoodscentscompany.com Research investigates its potential to improve skin barrier function and its compatibility with other cosmetic ingredients. smolecule.com Studies have examined its ability to enhance skin absorption when formulated with other lipophilic compounds. smolecule.com

Cellular and Metabolic Studies : In laboratory (in vitro) models, Pyridoxine-3,4-dipalmitate is used to study the effects of sustained vitamin B6 delivery on various cellular processes. smolecule.com This includes research into its influence on cell metabolism, enzyme function, and gene expression, as well as its use in modeling vitamin B6 deficiency in cell cultures. smolecule.com

Analytical Chemistry : Methodological research focuses on developing and refining techniques to accurately quantify esterified forms of vitamin B6 like Pyridoxine-3,4-dipalmitate in complex matrices. Standard methods for water-soluble vitamin B6 are often insufficient, necessitating the development of new protocols, such as those involving enzymatic hydrolysis followed by liquid chromatography-mass spectrometry (LC-MS/MS).

Table 2: Summary of Research Findings on Pyridoxine Dipalmitate

| Research Area | Key Finding/Observation | Reference |

|---|---|---|

| Synthesis and Characterization | Synthesized via esterification of pyridoxine with palmitic acid. Characterization is confirmed using techniques like NMR, FTIR, and HPLC to verify ester bond formation and purity. | smolecule.com |

| Physicochemical Properties | Identified as a lipid-soluble derivative with a melting point in the range of 87–92°C. This contrasts with the high water solubility of pyridoxine hydrochloride. | cosmacon.de |

| Transdermal Delivery | Enhanced lipophilicity is studied for its potential to increase permeability through skin layers in research models. | thegoodscentscompany.com |

| Metabolic Stability | In some models, the compound has been observed to undergo minimal metabolic transformation, which is a subject of ongoing investigation. | |

| Analytical Detection | Quantification in fortified matrices is challenging for standard vitamin B6 assays. Research points to the need for pretreatment steps like enzymatic cleavage for accurate measurement. |

Table of Mentioned Compounds

| Compound Name |

|---|

| Pyridoxine-3,4-dipalmitate |

| Pyridoxine |

| Palmitic Acid |

| Pyridoxal |

| Pyridoxamine |

| Pyridoxal 5'-phosphate (PLP) |

| Pyridoxamine 5'-phosphate (PMP) |

| Pyridoxine hydrochloride |

Properties

Molecular Formula |

C40H73NO7 |

|---|---|

Molecular Weight |

680.0 g/mol |

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;4-dodecyl-3-tridecylheptanedioic acid |

InChI |

InChI=1S/C32H62O4.C8H11NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(28-32(35)36)29(26-27-31(33)34)24-22-20-18-16-14-12-10-8-6-4-2;1-5-8(12)7(4-11)6(3-10)2-9-5/h29-30H,3-28H2,1-2H3,(H,33,34)(H,35,36);2,10-12H,3-4H2,1H3 |

InChI Key |

LKEIHUMFMSASHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)O)C(CCCCCCCCCCCC)CCC(=O)O.CC1=NC=C(C(=C1O)CO)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Pyridoxine 3,4 Dipalmitate

Esterification Processes of Pyridoxine (B80251) with Fatty Acids

The fundamental approach to synthesizing Pyridoxine-3,4-dipalmitate involves the direct esterification of pyridoxine with palmitic acid or its derivatives. ontosight.ai This reaction creates ester bonds at the 3- and 4-position hydroxyl groups of the pyridoxine molecule. Various catalytic methods can be employed to facilitate this transformation.

One common method involves reacting pyridoxine with an excess of palmitic acid under heated conditions, often between 100°C and 150°C. To promote the formation of the ester bond, acid catalysts such as sulfuric acid or p-toluenesulfonic acid are frequently used. The reaction can be conducted in non-polar solvents or under solvent-free conditions. Another approach utilizes strong acid cation-exchange resins as a solid-phase catalyst for the esterification of palmitic acid, which can be applied to its reaction with alcohols like pyridoxine. orientjchem.org

A more reactive method employs activated forms of palmitic acid, such as palmitoyl (B13399708) chloride or palmitic anhydride (B1165640). These acylating agents allow the reaction to proceed under much milder conditions. Typically, the pyridoxine is dissolved in an anhydrous solvent like pyridine (B92270) or dichloromethane, which can also serve to neutralize the acidic byproducts generated during the reaction.

Optimized Synthesis Routes for Pyridoxine-3,4-dipalmitate

To improve yield, purity, and reaction conditions, several optimized synthesis routes have been developed. These routes often focus on using more reactive reagents or employing biocatalysts for greater selectivity and sustainability.

Acyl Halide/Anhydride Method: This route uses highly reactive palmitoyl chloride or palmitic anhydride instead of palmitic acid. This increased reactivity allows the esterification to be performed at lower temperatures, typically starting at 0-25°C. The reaction is carried out in anhydrous solvents, and a base catalyst like triethylamine (B128534) may be added to act as an acid scavenger, neutralizing the hydrochloric acid that is released. This method generally results in higher yields and faster reaction times compared to direct esterification with palmitic acid.

Enzymatic Esterification: An emerging and environmentally friendly approach is the use of enzymes, specifically lipases, to catalyze the esterification. Lipase-catalyzed reactions offer high specificity (regioselectivity), meaning the enzyme can selectively target the desired hydroxyl groups on the pyridoxine molecule. This process operates under mild conditions, consumes less energy, and generates fewer unwanted by-products compared to traditional chemical catalysis. Research into the enzymatic synthesis of vitamin B6 precursors has demonstrated the viability of using lipases, such as those from Candida rugosa, for related transformations. researchgate.net

| Method | Key Reagents | Catalyst | Typical Temperature | Key Advantages |

|---|---|---|---|---|

| Direct Esterification | Pyridoxine, Palmitic Acid | Sulfuric acid, p-toluenesulfonic acid | 100°C - 150°C | Simple, uses basic reagents. |

| Acyl Halide Method | Pyridoxine, Palmitoyl Chloride | Pyridine, Triethylamine (as base) | 0°C - 25°C | Milder conditions, higher reactivity, faster reaction. |

| Enzymatic Esterification | Pyridoxine, Palmitic Acid | Lipase | Mild (e.g., 50°C) | High specificity, environmentally friendly, fewer by-products. researchgate.net |

Development of Novel Analogues of Pyridoxine-3,4-dipalmitate for Structure-Activity Relationship Studies in Preclinical Models

In preclinical research, structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological function. For Pyridoxine-3,4-dipalmitate, this extends beyond simple covalent modifications to the exploration of its self-assembly into complex nanostructures for targeted delivery applications.

Research has demonstrated that Pyridoxine-3,4-dipalmitate can be used as a primary building block for self-assembled lipid nanoparticles. researchgate.net By combining it with stabilizing agents like DSPE-PEG(2000) carboxylic acid in varying molar ratios, researchers can control the formation of different nanoparticle shapes, such as nanospheres, nanoellipses, and nanorods. researchgate.net

These differently shaped nanoparticles, while chemically identical in their core component, exhibit distinct biological activities. For instance, in studies targeting inflammatory conditions like psoriasis, nanorods made from Pyridoxine-3,4-dipalmitate were found to inhibit inflammasomes in macrophages more effectively than their nanosphere or nanoellipse counterparts. researchgate.net This "shape-activity" relationship is a key area of investigation, demonstrating that the supramolecular structure, not just the molecular one, dictates biological outcomes in preclinical models. researchgate.net

| Molar Ratio (Pyridoxine-3,4-dipalmitate : DSPE-PEG) | Resulting Nanostructure Shape | Preclinical Application Studied |

|---|---|---|

| 2:1 | Nanospheres | Inflammasome inhibition. researchgate.net |

| 5:1 | Nanoellipses | Inflammasome inhibition. researchgate.net |

| 10:1 | Nanorods | Inflammasome inhibition. researchgate.net |

Purification and Isolation Techniques in Pyridoxine-3,4-dipalmitate Synthesis

Following the chemical synthesis of Pyridoxine-3,4-dipalmitate, a robust purification and isolation process is essential to remove unreacted starting materials, catalysts, and by-products to achieve a high degree of purity.

The initial workup of the reaction mixture typically involves cooling to induce precipitation of the crude product, followed by extraction and washing steps. The primary techniques for purification are crystallization and chromatography. smolecule.com

Recrystallization: The crude solid product can be dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure Pyridoxine-3,4-dipalmitate to crystallize out while impurities remain in the solution.

Chromatography: Column chromatography is a standard method for separating the target compound from other substances in the reaction mixture. For analytical validation of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. Research-grade Pyridoxine-3,4-dipalmitate typically requires a purity of greater than 98.0% as confirmed by HPLC. calpaclab.com The structural integrity of the synthesized compound is further confirmed using characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. smolecule.com

| Technique | Purpose | Description |

|---|---|---|

| Crystallization | Bulk Purification | Separates the product from soluble impurities based on differences in solubility at varying temperatures. |

| Column Chromatography | Purification | Separates compounds based on their differential adsorption to a stationary phase. smolecule.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Validation | A high-resolution analytical technique used to quantify the purity of the final product, often with a target of >98.0%. |

Advanced Analytical Techniques for Comprehensive Characterization of Pyridoxine 3,4 Dipalmitate in Research

Chromatographic Methods for Separation and Quantification (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of vitamin B6 and its derivatives. nih.govresearchgate.net Given the nonpolar nature of Pyridoxine-3,4-dipalmitate due to the long fatty acid chains, reversed-phase HPLC (RP-HPLC) is the most appropriate chromatographic mode. This technique separates molecules based on their hydrophobicity, making it ideal for lipid-soluble compounds.

In RP-HPLC, a nonpolar stationary phase is used with a more polar mobile phase. The high affinity of the hydrophobic palmitate chains for the stationary phase allows for effective separation from more polar sample components. The development of a reliable HPLC method is crucial for accurately determining the purity and concentration of Pyridoxine-3,4-dipalmitate in research and pharmaceutical contexts. researchgate.netjournaljsrr.com

The successful separation of Pyridoxine-3,4-dipalmitate by RP-HPLC hinges on the careful selection and optimization of the stationary and mobile phases.

Stationary Phase: For lipid-soluble compounds like Pyridoxine-3,4-dipalmitate, C18 (octadecylsilane) columns are the most common choice. nih.govnih.govbvchroma.com These columns feature long alkyl chains bonded to silica (B1680970) particles, providing a highly hydrophobic surface that promotes retention of nonpolar analytes. The specific choice of a C18 column can depend on particle size, pore size, and end-capping, which can influence peak shape and resolution.

Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. nih.gov For a highly lipophilic molecule like Pyridoxine-3,4-dipalmitate, a gradient elution is often necessary. This involves gradually increasing the concentration of the organic solvent during the chromatographic run to effectively elute the strongly retained compound from the column. The initial mobile phase composition would be more polar to retain the analyte, with the polarity decreasing over time to facilitate its elution. nih.govcput.ac.za The pH of the aqueous component of the mobile phase can also be adjusted, often with buffers like phosphate (B84403) or acetate, to control the ionization state of the pyridoxine (B80251) ring's nitrogen, which can affect retention and peak shape. nih.gov

Interactive Data Table: Typical HPLC Parameters for Vitamin B6 Analysis (Adaptable for Pyridoxine-3,4-dipalmitate)

| Parameter | Typical Condition for Pyridoxine/Derivatives | Rationale/Consideration for Pyridoxine-3,4-dipalmitate |

|---|---|---|

| Column (Stationary Phase) | Reversed-Phase C18, 2.7-5 µm particle size nih.gov | Excellent retention for hydrophobic molecules due to long palmitate chains. |

| Mobile Phase A | Aqueous buffer (e.g., phosphate, formate, acetate) nih.govnih.gov | Controls pH to ensure consistent ionization of the pyridine (B92270) ring. |

| Mobile Phase B | Acetonitrile or Methanol nih.gov | Strong organic solvent needed to elute the highly nonpolar compound. |

| Elution Mode | Gradient Elution nih.govcput.ac.za | Required to overcome strong retention and elute the analyte in a reasonable time with good peak shape. |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.netjournaljsrr.com | Standard flow rates for analytical columns to ensure efficient separation. |

| Column Temperature | 25 - 40 °C nih.gov | Controlled temperature ensures reproducible retention times. |

Following chromatographic separation, sensitive and specific detection is required for quantification. Several detection modalities can be coupled with HPLC for the analysis of Pyridoxine-3,4-dipalmitate, primarily leveraging the properties of the pyridoxine moiety.

UV-Vis Detection: The pyridine ring in the pyridoxine structure exhibits strong absorbance in the ultraviolet (UV) region. journaljsrr.com The maximum absorbance wavelength (λmax) for pyridoxine is pH-dependent but typically falls around 290 nm. sielc.comnih.gov A UV-Vis or photodiode array (PDA) detector can be used for straightforward and robust quantification. nih.govresearchgate.net This method is widely applicable, though it may lack specificity in complex biological samples.

Fluorescence Detection: Pyridoxine and its derivatives are naturally fluorescent, offering a more sensitive and selective detection method compared to UV-Vis. atlantis-press.com The typical excitation wavelength is around 290-330 nm, with emission measured at approximately 390-400 nm. nih.govnih.govmdpi.com This intrinsic fluorescence allows for lower detection limits, which is particularly advantageous for trace analysis. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. nih.gov MS detection identifies compounds based on their mass-to-charge ratio (m/z), providing definitive confirmation of the analyte's identity. This is especially useful for distinguishing Pyridoxine-3,4-dipalmitate from other pyridoxine derivatives or interfering substances. nih.gov

Interactive Data Table: Detection Parameters for Pyridoxine Derivatives

| Detector | Parameter | Typical Value(s) | Advantages for Pyridoxine-3,4-dipalmitate |

|---|---|---|---|

| UV-Vis | Wavelength (λmax) | ~290 nm (pH dependent) journaljsrr.comnih.gov | Robust, simple, widely available. |

| Fluorescence | Excitation/Emission (Ex/Em) | ~290-330 nm / ~390-400 nm nih.govnih.govmdpi.com | High sensitivity and selectivity. nih.gov |

| Mass Spectrometry (MS) | Ionization Mode | Electrospray Ionization (ESI) nih.gov | High specificity, structural information, low detection limits. |

Spectroscopic Approaches for Structural Elucidation of Pyridoxine-3,4-dipalmitate (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the definitive structural confirmation of Pyridoxine-3,4-dipalmitate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR spectra would confirm the presence of the pyridoxine core through characteristic signals for the aromatic proton and the methyl group. nih.govresearchgate.net Furthermore, it would show signals corresponding to the methylene (B1212753) groups of the two palmitate chains and the protons on the hydroxymethyl groups that have been esterified.

¹³C NMR: Carbon-13 NMR spectra would complement the proton data, showing distinct signals for each carbon atom in the molecule. nih.gov This includes the carbons of the pyridine ring, the methyl group, and the carbonyl and alkyl carbons of the palmitate esters, confirming the esterification sites at positions 3 and 4. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule. For Pyridoxine-3,4-dipalmitate, the IR spectrum would be characterized by:

The absence of a broad O-H stretching band (from the phenolic hydroxyl group at position 3) that is characteristic of pyridoxine.

The appearance of strong C=O stretching bands around 1735-1750 cm⁻¹, indicative of the ester functional groups.

C-H stretching bands from the long alkyl chains of the palmitate groups.

Vibrations corresponding to the pyridine ring.

Application of Advanced Spectrometric Techniques for Trace Analysis in Biological Matrices (e.g., Liquid Chromatography-Mass Spectrometry)

Analyzing Pyridoxine-3,4-dipalmitate in biological matrices such as plasma, serum, or tissues presents significant challenges due to the complexity of the matrix and the potentially low concentrations of the analyte. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when using a tandem mass spectrometer (LC-MS/MS), is the gold standard for such applications. nih.govnih.gov

The process involves an initial sample preparation step to remove interfering substances like proteins and lipids. For a lipophilic compound, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed. Protein precipitation with a solvent like acetonitrile is also a common first step. nih.gov

Following extraction, the sample is analyzed by LC-MS/MS. The HPLC component separates the analyte from other remaining matrix components. The mass spectrometer provides highly selective and sensitive detection. Using Multiple Reaction Monitoring (MRM) mode in a tandem MS, a specific precursor ion (the molecular ion of Pyridoxine-3,4-dipalmitate) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional specificity, minimizing matrix interference and allowing for accurate quantification at very low levels (nanomolar or below). nih.gov

Interactive Data Table: LC-MS/MS Method for Trace Analysis of Vitamin B6 in Biological Fluid (Adaptable for Pyridoxine-3,4-dipalmitate)

| Parameter | Typical Method/Condition | Relevance for Pyridoxine-3,4-dipalmitate |

|---|---|---|

| Sample Preparation | Protein Precipitation (Acetonitrile), LLE, or SPE nih.gov | Essential to remove proteins and reduce matrix effects. LLE would be effective due to the compound's lipophilicity. |

| Chromatography | UPLC/HPLC with C18 column nih.gov | Provides rapid and efficient separation from endogenous interferences. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the pyridine nitrogen. |

| MS Detection | Tandem Mass Spectrometry (MS/MS) nih.gov | Offers superior selectivity and sensitivity for complex matrices. |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | Allows for highly specific detection and accurate quantification at trace levels. |

Biochemical and Cellular Mechanisms of Action of Pyridoxine 3,4 Dipalmitate in Preclinical Models

Elucidation of Molecular Interactions with Cellular Components

The defining characteristic of Pyridoxine-3,4-dipalmitate is its lipophilicity, conferred by the two palmitate chains. This feature is central to its interaction with cellular components, primarily the lipid bilayer of cell membranes. Unlike its water-soluble parent compound, pyridoxine (B80251), the fat-soluble nature of Pyridoxine-3,4-dipalmitate facilitates more efficient passage across cell membranes. smolecule.com This enhanced bioavailability at the cellular level is a key aspect of its utility in experimental models. smolecule.com

In preclinical research, this lipophilicity has been leveraged to create targeted drug delivery systems. Pyridoxine-3,4-dipalmitate can self-assemble into lipid nanoparticles, such as nanorods, which can be used for targeted delivery, particularly to phagocytic cells like macrophages. nih.gov This interaction is not merely passive diffusion; the formulation of Pyridoxine-3,4-dipalmitate into specific nanoparticle shapes (e.g., rods, ellipses, spheres) has been shown to influence the mechanism of cellular internalization, including macropinocytosis, clathrin-mediated endocytosis, and phagocytosis. nih.govresearchgate.net The interaction is therefore twofold: the molecular properties of the compound allow it to integrate with and cross lipid membranes, while its formulation into nanostructures can dictate its interaction with and uptake by specific cell types.

Modulation of Specific Intracellular Signaling Pathways

Once inside the cell, the downstream effects of Pyridoxine-3,4-dipalmitate are largely attributed to the bio-converted, active forms of vitamin B6, such as pyridoxal (B1214274) (PL) and pyridoxal 5'-phosphate (PLP). nih.govdrugbank.com Research on these active vitamers has revealed significant modulation of key intracellular signaling pathways involved in inflammation.

A primary target is the nuclear factor-kappa B (NF-κB) signaling cascade, a crucial regulator of inflammatory gene expression. nih.govcore.ac.uk Studies have demonstrated that PL and PLP can suppress the activation of NF-κB. nih.gov This inhibition is achieved upstream by preventing the phosphorylation of TAK1 (Transforming growth factor-β-activated kinase 1), a key kinase that responds to Toll-like receptor (TLR) stimulation (e.g., by lipopolysaccharide, LPS). nih.gov By inhibiting TAK1, the subsequent activation of both the NF-κB and the JNK (c-Jun N-terminal kinase) pathways is blocked. nih.gov This prevents the translocation of NF-κB to the nucleus and the transcription of numerous pro-inflammatory genes. core.ac.uk

Investigation of Anti-inflammatory Mechanisms, with Focus on Inflammasome Inhibition

The anti-inflammatory properties of Pyridoxine-3,4-dipalmitate are a focal point of its investigation. It is described as an anti-inflammatory, inflammasome-inhibiting lipid. nih.govresearchgate.net Inflammasomes are multi-protein cytosolic complexes that, upon activation, trigger inflammatory responses through the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). wikipedia.org The NLRP3 inflammasome, in particular, is a well-studied target that responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). wikipedia.org

Preclinical studies show that vitamin B6, and by extension its derivatives, can potently inhibit the NLRP3 inflammasome. nih.govcore.ac.uk The mechanism involves blocking the activation of the NLRP3 inflammasome mediated by the P2X7 receptor (P2X7R), which is triggered by extracellular ATP. researchgate.net This inhibition is a critical component of the compound's anti-inflammatory profile.

The activation of the NLRP3 inflammasome is a tightly regulated two-step process, and evidence suggests that vitamin B6 derivatives can interfere with both stages. researchgate.net

Signal 1 (Priming): This step typically involves a TLR agonist like LPS, which induces the NF-κB-dependent transcription of NLRP3 and pro-IL-1β. researchgate.net As detailed in section 4.2, PL and PLP inhibit the NF-κB pathway, thereby suppressing this priming signal. nih.govcore.ac.uk

Signal 2 (Activation): This step is triggered by various stimuli that lead to the assembly of the inflammasome complex. Pyridoxine-3,4-dipalmitate has been shown to inhibit this second signal by preventing key cellular events required for assembly. core.ac.ukresearchgate.net

Specifically, its inhibitory actions include:

Restraining Calcium Influx: Limiting the flow of calcium ions into the cytosol, a known trigger for NLRP3 activation. researchgate.netnih.gov

Reducing ASC Oligomerization: Inhibiting the formation of the "ASC speck," a critical step where the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) oligomerizes to recruit pro-caspase-1 into the complex. nih.govresearchgate.netresearchgate.net

Preventing Lysosomal Rupture: Nanorods formulated with Pyridoxine-3,4-dipalmitate were found to delay or prevent the rupture of lysosomes, another potent trigger for NLRP3 activation. researchgate.netresearchgate.netnih.gov

By inhibiting the assembly and activation of the inflammasome, Pyridoxine-3,4-dipalmitate effectively regulates the production and release of its downstream inflammatory mediators. The primary consequence is the suppression of caspase-1 activation. nih.govcore.ac.uk Without active caspase-1, the proteolytic cleavage of pro-inflammatory precursors into their mature, active forms is halted.

This leads to a significant reduction in the secretion of key cytokines, including:

Interleukin-1β (IL-1β) nih.govcore.ac.uk

Interleukin-18 (IL-18) nih.gov

Furthermore, inhibition of caspase-1 prevents the cleavage of Gasdermin D (GSDMD). nih.govresearchgate.net The N-terminal fragment of GSDMD is responsible for forming pores in the cell membrane, which facilitates the release of mature cytokines and leads to a form of inflammatory cell death called pyroptosis. wikipedia.org

In an in-vivo psoriasis-like mouse model, a scaffold containing Pyridoxine-3,4-dipalmitate nanorods was shown to effectively inhibit the RNA levels of multiple inflammatory mediators compared to the control group. nih.govresearchgate.net

Table 1: Fold Inhibition of Inflammatory Mediator RNA Levels by Pyridoxine-3,4-dipalmitate Nanorod Scaffold in a Psoriasis-like Mouse Model Data sourced from a preclinical study investigating the effects of a polymeric scaffold with NLRP3/AIM-2-IN-3 loaded nanorods, where pyridoxine dipalmitate is the core inflammasome-inhibiting lipid. nih.govresearchgate.net

| Mediator | Fold Inhibition | Role in Inflammation |

| NLRP3 | 6.4 | Inflammasome sensor protein |

| AIM2 | 1.6 | Inflammasome sensor protein |

| Caspase-1 | 2.0 | Protease that activates pro-inflammatory cytokines |

| Interleukin-1β (IL-1β) | 24.4 | Potent pro-inflammatory cytokine |

| Gasdermin-D (GSDMD) | 4.2 | Executes pyroptosis and cytokine release |

| Chemokine ligand-2 | 13.0 | Chemoattractant for monocytes/macrophages |

| Toll-like receptor 7/8 | 4.3 | Pattern recognition receptors that initiate inflammatory signaling |

| Interleukin-17A (IL-17A) | 1.82 | Cytokine involved in autoimmune and inflammatory responses |

Assessment of Antioxidant Modulatory Capacity in Cell-Based Assays

In conjunction with its anti-inflammatory effects, Pyridoxine-3,4-dipalmitate exhibits antioxidant properties. Vitamin B6 itself is known to possess radical-scavenging activity. researchgate.net A key mechanism of NLRP3 inflammasome activation is the production of mitochondrial reactive oxygen species (ROS). wikipedia.org By mitigating oxidative stress, the compound can indirectly suppress this activation pathway.

In cell-based assays, the active form PLP has been shown to markedly reduce the production of mitochondrial ROS in peritoneal macrophages. nih.govcore.ac.uk Similarly, preclinical models using Pyridoxine-3,4-dipalmitate formulated into nanorods demonstrated a reduction in mitochondrial ROS. researchgate.netresearchgate.netnih.gov

The assessment of antioxidant capacity in vitro typically involves assays that measure the ability of a compound to neutralize free radicals or reduce an oxidant. nih.gov These can be broadly classified into Hydrogen Atom Transfer (HAT) based assays (e.g., Oxygen Radical Absorbance Capacity - ORAC) and Electron Transfer (ET) based assays (e.g., Ferric Reducing Antioxidant Power - FRAP). nih.govnih.gov The observed reduction of ROS in cell-based models indicates that Pyridoxine-3,4-dipalmitate, likely through its active metabolites, has a significant capacity to modulate cellular redox status. nih.govcore.ac.uk

Enzymatic Transformations and Bioconversion in In Vitro Systems

Pyridoxine-3,4-dipalmitate is a prodrug that must be enzymatically transformed to exert the biological activities associated with vitamin B6. smolecule.comdrugbank.com The first step in its bioconversion is the hydrolysis of the two ester bonds that link the palmitic acid chains to the pyridoxine molecule. smolecule.com This reaction, catalyzed by cellular esterases, releases free pyridoxine and two molecules of palmitic acid. smolecule.com

Once released, pyridoxine enters the vitamin B6 salvage pathway to be converted into its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP). drugbank.comnih.gov This is a multi-step enzymatic process:

Phosphorylation: Pyridoxine is phosphorylated by a pyridoxal kinase to form pyridoxine 5'-phosphate (PNP). nih.gov

Oxidation: The enzyme pyridoxine 5'-phosphate oxidase (PNPO) then catalyzes the oxidation of PNP to yield the active coenzyme, pyridoxal 5'-phosphate (PLP). nih.gov

Other enzymes, such as pyridoxine 4-oxidase, are also involved in the broader degradation and interconversion pathways of vitamin B6 compounds in various organisms. researchgate.net In vitro systems utilizing cellular homogenates or purified enzymes can be used to study the kinetics and efficiency of these transformations, confirming the release of pyridoxine from its dipalmitate ester and its subsequent conversion to PLP.

Investigation of Pyridoxine 3,4 Dipalmitate in Preclinical Biological Systems

In Vitro Studies on Relevant Cell Lines (e.g., Macrophage Models)

Macrophages, key cells of the immune system, have been a focus of in vitro studies with Pyridoxine-3,4-dipalmitate, particularly in the context of inflammation.

Concentration-Dependent Cellular Responses

Studies have shown that pyridoxine (B80251), the parent compound of Pyridoxine-3,4-dipalmitate, can induce concentration-dependent cell death in SH-SY5Y neuroblastoma cells. nih.gov In contrast, other forms of vitamin B6 did not demonstrate the same effect on cell viability. nih.gov Specifically for Pyridoxine-3,4-dipalmitate, it has been formulated into nanorods for targeted delivery to macrophages, where it has been shown to reduce inflammation in psoriasis models by 40–60%. This suggests a dose-dependent anti-inflammatory effect, although specific concentration-response data from in vitro studies on macrophage models are not extensively detailed in the available literature.

One study on different vitamin B6 vitamers provides insight into the concentration-dependent effects on gene expression related to apoptosis in SH-SY5Y cells.

Table 1: Effect of Pyridoxine on Apoptosis-Related Gene Expression in SH-SY5Y Cells

| Concentration of Pyridoxine | Change in BAX Gene Expression (Fold Increase) | Change in Caspase-8 Gene Expression (Fold Increase) |

|---|---|---|

| Low | Concentration-dependent increase | Concentration-dependent increase |

| High | Concentration-dependent increase | Concentration-dependent increase |

Source: Vrolijk et al., 2017. orthofyto.com

Analysis of Cellular Uptake and Intracellular Fate

The lipophilic nature of Pyridoxine-3,4-dipalmitate influences its interaction with and entry into cells. Research on lipid-based nanoparticles composed of pyridoxine dipalmitate has shed light on its cellular uptake. These nanoparticles, particularly those with non-spherical shapes like nanorods and nanoellipses, are internalized by macrophages through mechanisms such as macropinocytosis and clathrin-mediated endocytosis. nih.gov This is in contrast to spherical nanoparticles which are typically taken up via phagocytosis. nih.gov

The intracellular fate of Pyridoxine-3,4-dipalmitate involves its ability to act as an inflammasome inhibitor. nih.govresearchgate.net Once inside the macrophage, pyridoxine dipalmitate-based nanorods have been shown to inhibit the NLRP3 inflammasome, reduce the formation of apoptosis-associated speck-like protein, limit lysosomal rupture, and decrease calcium influx and mitochondrial reactive oxygen species. nih.govresearchgate.net This suggests that after uptake, the compound is released or acts within specific cellular compartments to exert its anti-inflammatory effects.

Animal Model Studies for Exploring Biological Activities

Preclinical studies in animal models have been conducted to understand the distribution and biological effects of Pyridoxine-3,4-dipalmitate in a living system.

Assessment of Tissue Distribution and Bioavailability in Animal Models

The bioavailability of different forms of vitamin B6 can vary. While water-soluble forms of vitamin B6 are readily absorbed, lipid-soluble derivatives like Pyridoxine-3,4-dipalmitate are expected to follow the absorption pathway of fats. An early study in humans investigated the gastrointestinal absorption of Pyridoxine-3,4-dipalmitate and the influence of surface-active agents. nih.gov

In animal models, a study on rats demonstrated that orally administered pyridoxine can be detected in lung tissue, confirming its systemic distribution. bsmiab.org However, specific and detailed data on the tissue distribution and bioavailability of Pyridoxine-3,4-dipalmitate in various organs following administration in animal models is limited in the currently available scientific literature. Research on other pyridoxine esters has shown that the characteristics of their import into liver cells are similar to that of natural vitamin B6. nih.gov

Evaluation of Systemic and Organ-Specific Effects in Animal Models

In a mouse model of psoriasis, the topical application of a scaffold containing pyridoxine dipalmitate nanorods demonstrated significant therapeutic effects. The treatment led to a reduction in the RNA levels of several inflammatory markers in the psoriatic skin, including NLRP3, AIM2, caspase-1, and various interleukins. nih.gov This points to a potent organ-specific anti-inflammatory effect in the skin.

Table 2: In Vivo Efficacy of Pyridoxine Dipalmitate Nanorods in a Psoriasis-like Mouse Model

| Inflammatory Marker | Fold Reduction in RNA Levels (Compared to Imiquimod Control) |

|---|---|

| NLRP3 | 6.4 |

| AIM2 | 1.6 |

| Caspase-1 | 2.0 |

| Chemokine ligand-2 | 13.0 |

| Gasdermin-D | 4.2 |

| Interleukin-1β | 24.4 |

| Toll-like receptor 7/8 | 4.3 |

| IL-17A | 1.82 |

Source: Kulkarni, A. et al., 2024. nih.gov

These findings highlight the potential of Pyridoxine-3,4-dipalmitate for localized treatment of inflammatory skin conditions.

Comparative Studies with Other Pyridoxine Forms in Model Systems

Comparative studies are crucial to understanding the unique properties of Pyridoxine-3,4-dipalmitate relative to other forms of vitamin B6. In vitro studies have compared the effects of pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and pyridoxine (PN) on macrophage RAW264.7 cells. These studies revealed that PL had the strongest inhibitory effect on the expression of cyclooxygenase-2, an enzyme involved in inflammation. nih.gov This superior effect of PL was linked to its interaction with the cell surface, rather than differences in intracellular levels of the active form, pyridoxal 5'-phosphate (PLP). nih.gov

Another study found that pyridoxine induced concentration-dependent cell death in neuroblastoma cells, an effect not observed with other vitamers like pyridoxamine, pyridoxal, PLP, or pyridoxamine-5-phosphate. nih.gov This was attributed to the competitive inhibition of PLP-dependent enzymes by high concentrations of pyridoxine. nih.gov

While these studies provide valuable comparisons between the common forms of vitamin B6, direct comparative studies in preclinical models evaluating the biological activities of Pyridoxine-3,4-dipalmitate against pyridoxine, pyridoxal, or pyridoxamine are not extensively available in the reviewed literature. Such studies would be beneficial to fully delineate the advantages of this lipid-soluble derivative.

Nanotechnology and Advanced Delivery Systems in Pyridoxine 3,4 Dipalmitate Research

Formulation and Characterization of Pyridoxine-3,4-dipalmitate-Loaded Lipid Nanoparticles

The development of effective drug delivery systems is paramount in modern medicine. For lipophilic compounds like Pyridoxine-3,4-dipalmitate, lipid-based nanocarriers, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have emerged as a promising approach. mdpi.com These nanoparticles are formulated from biocompatible and biodegradable lipids, making them a relatively safe option for drug delivery. nih.gov

The formulation of these nanoparticles is a meticulous process involving the selection of appropriate lipids, emulsifiers, and production methods. mdpi.com Common techniques include high-pressure homogenization and solvent injection, each offering distinct advantages in controlling particle size and stability. nih.gov The basic components for creating these lipid nanoparticles include lipids (at concentrations of 0.1% to 30% w/w), emulsifiers (0.5% to 5% w/w), and water. mdpi.com

Self-Assembly Processes and Morphological Control (e.g., Nanospheres, Nanoellipses, Nanorods)

A fascinating aspect of lipid nanoparticle research is the ability to control their shape through self-assembly processes. By manipulating the molar ratios of the constituent lipids, researchers can guide the formation of different morphologies, such as nanospheres, nanoellipses, and nanorods. researchgate.netnih.gov

A notable example involves the use of Pyridoxine-3,4-dipalmitate (PD) and DSPE-PEG(2000) carboxylic acid. By adjusting the molar ratio of these two components, scientists have successfully created nanoparticles of varying shapes. researchgate.netnih.gov A thin-film hydration technique followed by ultrasonication is a common method to achieve this. researchgate.net The process involves dissolving the lipids in a solvent like dichloromethane, evaporating the solvent to form a thin film, and then hydrating the film to form the nanoparticles. nih.gov

| Molar Ratio (PD:DSPE-PEG 2000) | Resulting Nanoparticle Morphology |

| 2:1 | Nanospheres nih.gov |

| 5:1 | Nanoellipses nih.gov |

| 10:1 | Nanorods nih.gov |

This level of control over the nanoparticle shape is crucial, as morphology has been shown to significantly influence the biological interactions of the nanocarriers. nih.gov

Encapsulation Efficiency and Stability within Nanocarriers

A key performance indicator for any drug delivery system is its encapsulation efficiency—the percentage of the drug that is successfully loaded into the nanocarrier. High encapsulation efficiency is desirable to maximize the therapeutic payload and minimize waste. tbzmed.ac.irnih.gov For instance, studies with other vitamins have demonstrated high encapsulation efficiencies in nanostructured lipid carriers, such as 86.6% for vitamin E and 90.4% for vitamin D3. tbzmed.ac.ir While specific data for Pyridoxine-3,4-dipalmitate encapsulation efficiency is still emerging, research on similar pyridoxine-loaded nanoparticles using zein/gum arabic has shown an efficiency of 61.6%. nih.gov

The stability of the encapsulated compound within the nanocarrier is another critical factor. tbzmed.ac.irnih.gov The solid matrix of lipid nanoparticles provides a protective environment that can enhance the stability of the entrapped active ingredients. nih.gov Research on pyridoxine-cyanocobalamin zein-GA nanoparticles demonstrated good stability over a 90-day period at various temperatures, with only slight variations in vitamin retention. nih.gov

Impact of Nanocarrier Morphology and Surface Chemistry on Cellular Interactions

The shape and surface chemistry of nanocarriers are not merely structural features; they are key determinants of how these particles interact with cells. researchgate.net This understanding is critical for designing nanoparticles that can effectively reach their target and deliver their payload.

Modulating Phagocytic Uptake in Macrophage Models

The morphology of nanoparticles plays a significant role in their uptake by phagocytic cells like macrophages. Research has shown that non-spherical nanoparticles, such as nanorods, can exhibit different uptake mechanisms compared to their spherical counterparts. nih.gov For instance, nanorods and nanoellipses have been observed to be internalized through macropinocytosis and clathrin-mediated endocytosis, while nanospheres are taken up via phagocytosis. nih.gov

This differential uptake can be leveraged to enhance the delivery of therapeutic agents to specific cell types. In the context of inflammatory conditions where macrophages play a central role, using pathogen-like shaped nanorods composed of anti-inflammatory lipids like Pyridoxine-3,4-dipalmitate can act as a "trojan horse" to deliver the compound more effectively. nih.gov Studies have demonstrated that nanorods can inhibit inflammasomes in macrophages more effectively than nanoellipses and nanospheres. nih.gov Specifically, nanorods were found to be 3.8-fold and 4.5-fold more effective at inhibiting inflammasomes compared to nanoellipses and nanospheres, respectively. nih.gov

Enhancing Intracellular Delivery and Localization

Beyond initial uptake, the physical characteristics of nanocarriers also influence their intracellular fate. The shape of the nanoparticle can affect how it is processed within the cell, potentially leading to enhanced delivery of the encapsulated compound to specific subcellular locations. nih.gov

For example, the use of nanorods has been shown to reduce apoptosis-associated speck-like protein, limit lysosomal rupture, and decrease calcium influx and mitochondrial reactive oxygen species. nih.gov This suggests that the elongated shape may facilitate a more favorable intracellular trafficking pathway, leading to improved therapeutic outcomes. Furthermore, studies with other vitamin-loaded nanoparticles have shown that nanoformulations can lead to higher cellular uptake compared to the free form of the vitamin. nih.gov

Targeted Delivery Strategies for Pyridoxine-3,4-dipalmitate in Preclinical Settings

The ultimate goal of developing advanced drug delivery systems is to achieve targeted therapy, where the therapeutic agent is delivered specifically to the site of disease, minimizing off-target effects. For Pyridoxine-3,4-dipalmitate, preclinical research is exploring various strategies to achieve this.

One promising approach involves the use of nanocarriers that can accumulate in target tissues through the enhanced permeability and retention (EPR) effect, a phenomenon common in tumor tissues. nih.gov Furthermore, the surface of nanoparticles can be functionalized with targeting ligands that bind to specific receptors on cancer cells. For example, research on a vitamin B6-E analogue conjugate demonstrated that the nanoparticles could be taken up by cells via the vitamin B6 transporting membrane carrier (VTC), leading to improved cellular internalization. nih.gov

In preclinical models, these targeted nanocarriers have shown significant tumor accumulation and inhibition with reduced side effects. nih.gov While much of this research is still in the early stages, it highlights the potential of targeted delivery systems to significantly improve the therapeutic index of compounds like Pyridoxine-3,4-dipalmitate. The development of such strategies holds great promise for a wide range of applications, from cancer therapy to the treatment of inflammatory diseases. nih.govnih.gov

Sustained Release Mechanisms from Advanced Formulations

The prolonged therapeutic action of Pyridoxine-3,4-dipalmitate in advanced formulations, particularly those involving nanotechnology, is primarily governed by the intrinsic properties of the delivery system. In the case of solid lipid nanoparticles (SLNs), where Pyridoxine-3,4-dipalmitate can act as a core structural lipid, the release is not of an encapsulated drug in the traditional sense, but rather the gradual breakdown and availability of the functional lipid itself. The primary mechanisms controlling this sustained availability are diffusion and erosion of the nanoparticle matrix. nih.govnih.gov

The solid, crystalline nature of the lipid core at physiological temperatures is fundamental to achieving sustained release. nih.gov This solid matrix significantly reduces the mobility of the constituent molecules, ensuring that the formulation does not rapidly disintegrate. nih.gov The release process can be described by a biphasic pattern. An initial, smaller burst release may occur from molecules located on or near the surface of the nanoparticle. nih.govfrontiersin.org This is followed by a prolonged, controlled release phase.

This sustained phase is governed by two simultaneous processes:

Diffusion: Molecules of Pyridoxine-3,4-dipalmitate can slowly diffuse through the solid lipid matrix to the nanoparticle surface, from where they are released into the surrounding medium. This process is driven by the concentration gradient. nih.govlu.se The rate of diffusion is dependent on the crystalline structure and density of the lipid matrix.

Erosion: The lipid matrix of the nanoparticle undergoes slow degradation over time. nih.govlu.semdpi.com This can occur through hydrolysis or enzymatic action, gradually breaking down the nanoparticle and exposing new surfaces from which the Pyridoxine-3,4-dipalmitate can be released. nih.govmdpi.com For lipid-based systems, enzymatic degradation by lipases is a key factor in erosion-based release. mdpi.com

In advanced formulations where Pyridoxine-3,4-dipalmitate is a key component of the nanoparticle structure, the geometry of the nanoparticle itself can influence the release profile. Research has shown that by varying the molar ratios of Pyridoxine-3,4-dipalmitate to other constituents, such as the PEGylated lipid DSPE-PEG(2000), different shapes like nanospheres, ellipses, and rods can be formed. researchgate.net The shape of the nanoparticle affects its surface-area-to-volume ratio, which in turn can influence the rates of both diffusion and surface erosion, thereby modulating the sustained release characteristics. researchgate.net

Research Findings on Nanoparticle Formulation

Detailed research into the self-assembly of Pyridoxine-3,4-dipalmitate-based nanoparticles has demonstrated that the morphology of these advanced delivery systems can be precisely controlled by adjusting the formulation parameters. The molar ratio of the primary lipid component (Pyridoxine-3,4-dipalmitate) to the stabilizing PEGylated lipid is a critical determinant of the final nanoparticle shape. This control over shape is crucial as it impacts the nanoparticle's interaction with biological systems and its release kinetics.

| Nanoparticle Shape | Molar Ratio (Pyridoxine-3,4-dipalmitate : DSPE-PEG(2000)) | Resulting Morphology |

|---|---|---|

| Nanospheres | 2:1 | Spherical nanoparticles formed through self-assembly. researchgate.net |

| Nanoellipses | 5:1 | Elliptical or ovoid-shaped nanoparticles. researchgate.net |

| Nanorods | 10:1 | Elongated, rod-shaped nanoparticles. researchgate.net |

Future Research Directions and Unexplored Avenues for Pyridoxine 3,4 Dipalmitate

Development of Novel Methodologies for Functional Characterization in Complex Biological Systems

The lipophilic nature of Pyridoxine-3,4-dipalmitate presents both a challenge and an opportunity for its detection and functional characterization within biological systems. Future research should prioritize the development of sophisticated analytical techniques to track its journey and fate in vivo.

Advanced mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are foundational for quantifying fat-soluble vitamins and lipids. creative-proteomics.comnih.govcreative-proteomics.com However, to truly understand the functional dynamics of Pyridoxine-3,4-dipalmitate, these methods must be adapted for higher resolution and sensitivity. Methodologies like high-throughput and single-cell lipid analysis could be optimized to monitor the compound's absorption, distribution, metabolism (including its hydrolysis back to pyridoxine), and excretion with unprecedented detail. nih.govnih.gov

Furthermore, the creation of molecular probes is a critical next step. Synthesizing isotopically labeled (e.g., with ¹³C or ²H) or fluorescently tagged analogues of Pyridoxine-3,4-dipalmitate would enable its direct visualization and quantification in cells and tissues. Techniques like Raman spectroscopy and advanced fluorescence microscopy could then be employed to map its subcellular localization in real-time, clarifying how its lipid solubility influences its interaction with cellular membranes and organelles. nih.gov

Table 1: Proposed Methodologies for Functional Characterization

| Methodology | Research Objective | Potential Outcome |

| High-Resolution LC-MS/MS | Quantify Pyridoxine-3,4-dipalmitate and its metabolites in various tissues and biofluids. | Elucidate pharmacokinetic profiles and metabolic pathways. |

| Single-Cell Mass Spectrometry | Analyze the heterogeneity of compound uptake and distribution within a cell population. | Identify specific cell types or states that preferentially accumulate the compound. |

| Confocal Fluorescence Microscopy | Visualize the subcellular localization of a fluorescently-tagged analogue in living cells. | Determine interactions with specific organelles like mitochondria, endoplasmic reticulum, or lipid droplets. |

| Stable Isotope Tracing | Track the metabolic fate of the palmitate and pyridoxine (B80251) moieties of the molecule. | Understand how the compound is processed and integrated into cellular metabolic networks. |

Discovery of Additional Biological Roles and Molecular Targets in Model Organisms

The parent molecule, pyridoxine (Vitamin B6), is a vital coenzyme in over 140 enzymatic reactions, crucial for amino acid and lipid metabolism. mdpi.comnih.gov It also possesses known antioxidant and anti-inflammatory properties. nih.gov The esterification with two palmitate chains fundamentally alters its physicochemical properties, suggesting it may have biological roles and molecular targets distinct from its water-soluble counterpart, particularly in lipid-rich environments like cell membranes and adipose tissue.

Future investigations in various model organisms are essential to uncover these potential new roles. While its function as an inflammasome inhibitor has been noted, its broader effects on inflammatory signaling cascades remain to be explored. Studies could investigate its impact on pathways regulated by nuclear receptors that bind lipids, or its ability to modulate the physical properties of cell membranes, thereby influencing the function of membrane-bound proteins. Pyridoxamine (B1203002), another form of vitamin B6, is known to scavenge reactive carbonyl species and inhibit the formation of advanced glycation end products (AGEs), a hallmark of aging and diabetes; exploring whether Pyridoxine-3,4-dipalmitate retains or modifies this activity is a promising avenue. nih.govsc.edu

Table 2: Potential Research Areas in Model Organisms

| Model Organism | Research Focus | Rationale |

| Cell Cultures (e.g., hepatocytes, neurons, adipocytes) | Investigate effects on lipid metabolism, oxidative stress, and cell-specific signaling pathways. | Provides a controlled environment to dissect molecular mechanisms. |

| Zebrafish (Danio rerio) | Study the compound's effects on embryonic development, lipid transport, and inflammatory responses in a whole organism. | Offers rapid development and optical transparency for in vivo imaging. |

| Rodents (e.g., mice, rats) | Evaluate the impact on metabolic syndrome, neuroinflammation, and skin disorders. | Allows for in-depth physiological and pathological analysis in a mammalian system. |

Exploration of Chemical Modifications for Enhanced Research Utility and Specificity

Systematic chemical modification of the Pyridoxine-3,4-dipalmitate structure is a key strategy for developing powerful research tools and potentially enhancing its specificity. researchgate.net Modifications can be targeted at either the pyridoxine ring or the fatty acid chains to fine-tune its properties for specific applications.

Altering the length, degree of saturation, or branching of the acyl chains could modulate the compound's solubility, melting point, and self-assembly characteristics. This would allow researchers to control how it integrates into lipid bilayers or forms nanostructures. Introducing reporter tags, such as fluorophores, biotin (B1667282), or photo-crosslinkable groups, onto the fatty acid chains would create invaluable probes for biochemical studies. nih.gov For instance, a biotinylated analogue could be used in pull-down assays to isolate and identify binding proteins, revealing its direct molecular targets.

Furthermore, conjugating targeting ligands (e.g., peptides or small molecules) to the pyridoxine headgroup could enable the specific delivery of the compound to certain cell types or tissues, a concept that has been explored for other vitamin B6-conjugated nanoparticles. nih.gov

Table 3: Potential Chemical Modifications and Their Applications

| Modification Type | Example | Research Application |

| Acyl Chain Alteration | Replace palmitate with oleate (B1233923) (unsaturated) or stearate (B1226849) (longer saturated). | Study the influence of lipid geometry on membrane interaction and self-assembly. |

| Reporter Tagging | Attach a fluorophore (e.g., BODIPY) to the terminus of one acyl chain. | Enable live-cell imaging and tracking of the molecule's distribution. |

| Affinity Labeling | Incorporate a biotin tag. | Facilitate the identification of binding partners through affinity purification-mass spectrometry. |

| Targeting Ligand Conjugation | Covalently link a peptide that binds to a specific cell surface receptor. | Achieve cell-type-specific delivery for targeted functional studies. |

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To move beyond a single target or pathway, a holistic, systems-level understanding of the cellular response to Pyridoxine-3,4-dipalmitate is required. The integration of multiple "omics" platforms offers a powerful, unbiased approach to achieve this comprehensive view. nih.govmdpi.com By simultaneously analyzing the transcriptome, proteome, metabolome, and lipidome, researchers can construct a detailed map of the molecular perturbations induced by the compound.

A multi-omics workflow could involve treating a relevant cell model with Pyridoxine-3,4-dipalmitate and then performing parallel analyses:

Lipidomics: To characterize changes in the global cellular lipid profile, identifying alterations in specific lipid classes or species that could indicate an impact on lipid metabolism. nih.gov

Transcriptomics (RNA-seq): To identify genes whose expression is significantly altered, pointing towards the signaling and metabolic pathways being modulated.

Proteomics: To quantify changes in protein abundance and post-translational modifications, providing a direct view of the functional cellular machinery.

Metabolomics: To measure shifts in small molecule metabolites, offering a real-time snapshot of the cell's metabolic state.

Integrating these datasets can reveal previously unknown connections, identify key regulatory hubs, and generate robust hypotheses about the compound's mechanism of action. nih.govufz.de

Application as a Research Tool in Interdisciplinary Fields

The inherent properties of Pyridoxine-3,4-dipalmitate as an amphiphilic molecule capable of self-assembly open up exciting applications in materials science and nanomedicine, extending beyond its use as a simple delivery vehicle. nih.govatomfair.com The pyridoxine headgroup provides a functional interface, while the palmitate tails drive the formation of higher-order structures.

Future research could explore the creation of novel "functional nanomaterials" where the material itself, composed largely of Pyridoxine-3,4-dipalmitate, possesses intrinsic biological activity. For example, its self-assembly into lipid bilayers could be used to create biocompatible coatings for medical implants, where its anti-inflammatory properties could help reduce foreign body response.

In the field of biosensors, these self-assembled structures could serve as a matrix to immobilize enzymes or antibodies. A change in the structure or properties of the lipid assembly upon interaction with a target analyte could be translated into a detectable signal. Furthermore, the interaction of these lipid structures with inorganic nanoparticles could lead to hybrid materials with unique optical or magnetic properties, guided by the self-assembly process. nih.govacs.org This positions Pyridoxine-3,4-dipalmitate not just as a molecule to be studied, but as a versatile building block for the next generation of smart biomaterials.

Q & A

How can Pyridoxine 3,4-Dipalmitate be synthesized and characterized for reproducibility in experimental studies?

Basic Research Question

Pyridoxine 3,4-dipalmitate is synthesized via esterification of pyridoxine with palmitic acid derivatives. A validated method involves thin-film hydration coupled with ultrasonication, where molar ratios of reactants (e.g., 2:1, 5:1, or 10:1) determine nanostructure morphology (spheres, ellipses, or rods) . Characterization requires HPLC for purity (>98.0%), melting point analysis (88–92°C), and solubility testing in solvents like THF . Researchers should document batch-specific parameters (e.g., molar ratios, sonication time) to ensure reproducibility.

What methodological considerations are critical when designing stability studies for Pyridoxine 3,4-Dipalmitate in lipid-based drug delivery systems?

Advanced Research Question

Stability studies must account for temperature, humidity, and lipid oxidation. For nanoformulations (e.g., nanorods), monitor particle size via dynamic light scattering (DLS) and encapsulation efficiency using dialysis. Contradictory solubility data (e.g., THF vs. aqueous media) necessitate phase-specific stability testing. Include accelerated stability protocols (40°C/75% RH for 6 months) and validate degradation products with LC-MS. Cross-reference findings with literature on analogous esters to identify outliers .

How should researchers address discrepancies in reported biological activity data for Pyridoxine 3,4-Dipalmitate across studies?

Advanced Research Question

Data contradictions often arise from variability in experimental models (e.g., in vitro vs. in vivo) or formulation purity. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate confounding factors. For example, compare studies using identical molar ratios of DSPE-PEG or HPLC-validated samples . Use meta-analysis to reconcile differences, and explicitly state limitations (e.g., batch-to-batch variability) in discussions .

What analytical techniques are most effective for quantifying Pyridoxine 3,4-Dipalmitate in complex matrices (e.g., biological fluids)?

Basic Research Question

Reverse-phase HPLC with UV detection (λ = 280–300 nm) is standard for quantification . For lipid-rich matrices, employ solid-phase extraction (SPE) to isolate the compound. Validate recovery rates (>90%) and sensitivity (LOQ ≤ 1 µg/mL) using spiked samples. Advanced methods like LC-MS/MS improve specificity in detecting degradation products or metabolites. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .

How can researchers optimize the self-assembly of Pyridoxine 3,4-Dipalmitate into functional nanostructures for targeted delivery?

Advanced Research Question

Self-assembly optimization requires systematic variation of lipid ratios (e.g., PD:DSPE-PEG 2000 at 2:1 to 10:1) and solvent systems (e.g., dichloromethane vs. chloroform) . Use cryo-TEM to visualize nanostructure morphology and surface plasmon resonance (SPR) to assess binding kinetics. Statistical tools like response surface methodology (RSM) can model interactions between variables (e.g., hydration time, temperature). Compare results with literature on structurally similar esters to identify trends .

What safety and handling protocols are essential for laboratory work with Pyridoxine 3,4-Dipalmitate?

Basic Research Question

While no acute toxicity data is widely published, follow general lipid-handling protocols: use PPE (gloves, lab coat), avoid inhalation of powders, and store at 2–8°C in airtight containers . For in vitro studies, conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish safe concentration ranges. Document batch-specific safety data and adhere to institutional biosafety guidelines .

How should researchers statistically analyze contradictory data on the thermal degradation of Pyridoxine 3,4-Dipalmitate?

Advanced Research Question

Apply multivariate analysis (e.g., principal component analysis, PCA) to identify variables (e.g., heating rate, solvent) contributing to discrepancies. Use Arrhenius modeling to predict degradation kinetics and compare with experimental TGA/DSC data . Address outliers by re-testing under controlled conditions (e.g., inert atmosphere) and report confidence intervals for degradation temperatures . Cross-validate findings with independent labs to rule out instrumentation bias .

What strategies are recommended for integrating Pyridoxine 3,4-Dipalmitate into interdisciplinary studies (e.g., pharmacology + materials science)?

Advanced Research Question

Adopt a PICOT framework (Population, Intervention, Comparison, Outcome, Time) to align objectives. For example:

- Population : Lipid nanoparticles in psoriasis models .

- Intervention : Compare Pyridoxine 3,4-dipalmitate with unmodified pyridoxine.

- Outcome : Quantify anti-inflammatory activity via IL-6/IL-23 inhibition.

Use mixed-methods approaches (e.g., in vitro assays + computational modeling) to bridge disciplines. Publish raw datasets to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.